molecular formula C5H9FN2O B15072675 N-(2-Fluoroethyl)aziridine-1-carboxamide

N-(2-Fluoroethyl)aziridine-1-carboxamide

Cat. No.: B15072675
M. Wt: 132.14 g/mol
InChI Key: HVWFLGMQVGVMJL-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)aziridine-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and a fluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Fluoroethyl)aziridine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethylamine with aziridine-1-carboxylic acid. The reaction typically requires a catalyst and proceeds under mild conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with amines can yield substituted amides, while reaction with thiols can produce thioethers .

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)aziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify biomolecules, potentially affecting their function and activity . The fluoroethyl group can also participate in interactions with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Fluoroethyl)aziridine-1-carboxamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group enhances the compound’s reactivity and potential for use in radiopharmaceutical applications .

Properties

Molecular Formula

C5H9FN2O

Molecular Weight

132.14 g/mol

IUPAC Name

N-(2-fluoroethyl)aziridine-1-carboxamide

InChI

InChI=1S/C5H9FN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9)

InChI Key

HVWFLGMQVGVMJL-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)NCCF

Origin of Product

United States

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